4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
Description
Properties
Molecular Formula |
C11H11Cl2N3O |
|---|---|
Molecular Weight |
272.13 g/mol |
IUPAC Name |
4,6-dichloro-1-(oxan-2-yl)pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C11H11Cl2N3O/c12-9-5-8-7(11(13)15-9)6-14-16(8)10-3-1-2-4-17-10/h5-6,10H,1-4H2 |
InChI Key |
YIEXZLJFOIFWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=CC(=NC(=C3C=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[4,3-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrazolo[4,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrazolo[4,3-c]pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine exhibit potential anticancer properties. For instance, studies have shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit specific kinases involved in cancer progression. A notable study demonstrated that such compounds effectively inhibited the receptor tyrosine kinase rearranged during transfection (RET), which is implicated in various cancers including thyroid carcinoma and non-small cell lung cancer .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has suggested that pyrazolo derivatives can modulate neuroinflammatory pathways, providing protective effects against neurodegenerative diseases. A study highlighted the ability of these compounds to reduce oxidative stress in neuronal cells .
Agrochemical Applications
Pesticidal Activity
The compound has been investigated for its pesticidal properties. It has shown effectiveness against various pests due to its ability to disrupt specific biological pathways within insects. A case study indicated that formulations containing pyrazolo derivatives exhibited significant insecticidal activity against common agricultural pests .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. These polymers have potential applications in coatings and adhesives due to their enhanced thermal stability and mechanical properties.
Data Tables
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit kinase enzymes, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[4,3-c]pyridine Derivatives
The biological and physicochemical properties of pyrazolo[4,3-c]pyridines are highly dependent on substituent patterns. Key analogs include:
Key Observations :
Biological Activity
4,6-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine is a compound belonging to the class of pyrazolopyrimidines. Its structure features two chlorine atoms at positions 4 and 6 and a tetrahydro-2H-pyran-2-yl group at position 1. This compound has garnered attention for its potential biological activities, particularly in cancer research and as an inhibitor of specific enzymes.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a crucial role in the regulation of the cell cycle, particularly in the transition from the G1 phase to the S phase. By inhibiting CDK2, this compound can induce cytotoxic effects in various cancer cell lines.
Biological Activity Overview
The compound has demonstrated several biological activities, which can be summarized in the following table:
| Activity | Description |
|---|---|
| CDK2 Inhibition | Inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells. |
| Antitumor Activity | Exhibits cytotoxicity against multiple cancer cell lines, including breast and colorectal cancers. |
| Protein Kinase Inhibition | Shows potential as an inhibitor for various protein kinases involved in cancer progression. |
| Phosphodiesterase Inhibition | Related compounds have been identified as potent inhibitors of phosphodiesterase (PDE) enzymes. |
Case Studies and Research Findings
Recent studies have explored the biological activity of pyrazolo[4,3-c]pyridine derivatives, including this compound. Notably:
- In Vitro Studies : Research indicated that the compound effectively inhibits CDK2 with an IC50 value that demonstrates significant potency. The inhibition leads to reduced proliferation in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer) .
- In Vivo Studies : Animal model studies have shown that treatment with this compound results in a significant reduction in tumor growth without causing notable hepatotoxicity or other adverse effects .
- Structure-Activity Relationship (SAR) : Analyses reveal that modifications to the pyrazolo ring and substitution patterns significantly affect biological activity. The presence of both chlorine atoms and the tetrahydro-2H-pyran group appears critical for maintaining efficacy against targeted kinases .
Comparative Analysis with Related Compounds
To further understand its unique properties, a comparison with similar compounds is useful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | Lacks tetrahydro group | Reduced cytotoxicity compared to its analogs |
| 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | Contains one chlorine atom | Different chemical properties; less potent than dichloro variant |
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | No halogen substitutions | Lower activity; primarily serves as a scaffold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
